(2-Fluoroethyl)hydrazine dihydrochloride

CAS No.: 809282-60-8

Cat. No.: VC4252485

Molecular Formula: C2H9Cl2FN2

Molecular Weight: 151.01

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 809282-60-8 |

|---|---|

| Molecular Formula | C2H9Cl2FN2 |

| Molecular Weight | 151.01 |

| IUPAC Name | 2-fluoroethylhydrazine;dihydrochloride |

| Standard InChI | InChI=1S/C2H7FN2.2ClH/c3-1-2-5-4;;/h5H,1-2,4H2;2*1H |

| Standard InChI Key | BENAIJRWOPGRRD-UHFFFAOYSA-N |

| SMILES | C(CF)NN.Cl.Cl |

Introduction

Chemical Structure and Physicochemical Properties

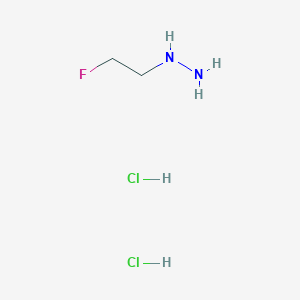

(2-Fluoroethyl)hydrazine dihydrochloride consists of a two-carbon ethyl chain with a terminal fluorine atom and a hydrazine group, stabilized by two hydrochloride moieties. The molecular formula is C₂H₉Cl₂FN₂, yielding a molecular weight of 151.02 g/mol.

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | C₂H₉Cl₂FN₂ |

| Molecular Weight | 151.02 g/mol |

| Physical State | Crystalline solid (inferred) |

| Solubility | Water-soluble (hydrazine salt) |

| Stability | Hygroscopic; sensitive to heat |

The fluorine atom induces electron-withdrawing effects, enhancing the electrophilicity of adjacent carbons, while the hydrazine group provides nucleophilic reactivity. This duality enables participation in condensation, cyclization, and alkylation reactions .

Synthesis and Manufacturing

Synthesis of (2-fluoroethyl)hydrazine dihydrochloride typically involves functional group transformations starting from halogenated precursors. A plausible route, inferred from analogous hydrazine syntheses , proceeds as follows:

-

Protection of Amine: React 2-fluoroethylamine with phthalic anhydride to form 2-fluoroethyl phthalimide.

-

Hydrazinolysis: Treat the phthalimide intermediate with hydrazine hydrate to liberate the primary amine, forming (2-fluoroethyl)hydrazine.

-

Salt Formation: Acidify with hydrochloric acid to precipitate the dihydrochloride salt.

Table 2: Comparative Synthesis Methods for Hydrazine Derivatives

| Compound | Method | Yield | Reference |

|---|---|---|---|

| 2-Fluoroethylamine hydrochloride | Hydrazinolysis of phthalimide derivative | 92% | |

| Phenylhydrazine hydrochloride | Diazotization of aniline derivatives | 85–90% |

These methods underscore the reliance on protective group chemistry to manage the reactivity of amine intermediates .

| Compound | Toxicity (LD₅₀, oral rat) | Carcinogenicity | Key Risks |

|---|---|---|---|

| (2-Fluoroethyl)hydrazine diHCl | Not reported | Suspected | Neurotoxicity, hemolysis |

| Phenylhydrazine hydrochloride | 80 mg/kg | Confirmed | Liver necrosis, methemoglobin |

| (2-Fluorobenzyl)hydrazine diHCl | Not reported | Unknown | Proteomic interference |

Handling requires strict PPE protocols, including nitrile gloves and fume hoods, to mitigate inhalation and dermal exposure .

Applications in Research and Industry

While direct applications of (2-fluoroethyl)hydrazine dihydrochloride remain nascent, its structural features suggest utility in:

-

Pharmaceutical Synthesis: As a precursor to fluorinated heterocycles, potentially enhancing drug bioavailability.

-

Agrochemical Development: Fluorine’s metabolic stability could improve pesticide longevity.

-

Materials Science: Participation in polymerization or crosslinking reactions for specialty polymers.

Ongoing studies explore its role in synthesizing fluorinated analogs of known bioactive molecules, though published data remains limited .

Structural Analogs and Comparative Analysis

Comparative analysis with related hydrazine derivatives reveals distinct reactivity profiles:

Table 4: Structural Analogs of (2-Fluoroethyl)hydrazine Dihydrochloride

The fluoroethyl moiety in (2-fluoroethyl)hydrazine dihydrochloride offers a balance of electronegativity and steric accessibility absent in bulkier aromatic analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume